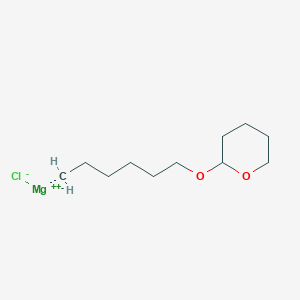

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride

Description

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is a Grignard reagent characterized by a hexyl chain terminated with a tetrahydro-2H-pyran (THP) ether group. The THP group acts as a protective moiety for hydroxyl functionalities, enabling controlled reactivity in organic synthesis. This compound is typically employed in nucleophilic additions, alkylation reactions, and coupling processes where steric and electronic modulation is critical. Its structure combines the nucleophilic properties of a Grignard reagent with the steric bulk and stability imparted by the THP group, making it distinct from simpler alkylmagnesium halides .

Propriétés

IUPAC Name |

magnesium;2-hexoxyoxane;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O2.ClH.Mg/c1-2-3-4-6-9-12-11-8-5-7-10-13-11;;/h11H,1-10H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZANIYULSPIZSU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCOC1CCCCO1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Etherification Reaction Mechanism

The reaction proceeds through protonation of DHP’s oxygen atom, followed by nucleophilic attack by the alcohol’s hydroxyl group. A study by Smith et al. demonstrated that p-toluenesulfonic acid (pTSA) in dichloromethane at 0–5°C achieves >95% conversion within 2 hours. The THP group’s stability under Grignard reaction conditions makes it ideal for this application.

Reaction Conditions:

-

Substrate: 6-chloro-1-hexanol or 6-bromo-1-hexanol

-

Reagent: 1.1 eq. dihydropyran (DHP)

-

Catalyst: 0.05 eq. pTSA

-

Solvent: Anhydrous dichloromethane

-

Temperature: 0–5°C

-

Time: 2 hours

Post-reaction workup involves neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Grignard Reagent Formation

The THP-protected hexyl halide undergoes oxidative insertion into magnesium metal to form the Grignard reagent. This step is highly sensitive to moisture, oxygen, and solvent purity.

Standard Protocol Using Alkyl Bromides

Industrial protocols from MT Chemtech and VulcanChem emphasize the use of alkyl bromides due to their higher reactivity compared to chlorides. A representative procedure involves:

-

Magnesium Activation:

-

Halide Addition:

-

Completion and Quenching:

Solvent Selection and Stability

Sigma-Aldrich’s product datasheet specifies 2-MeTHF as the solvent for commercial preparations due to its higher boiling point (80°C vs. 66°C for THF) and reduced peroxide formation. Comparative studies show 2-MeTHF-based solutions retain >90% activity after 6 months at 2–8°C, whereas THF solutions degrade by 20–30% under identical conditions.

Analytical Characterization

Spectroscopic Validation

Titration Methods

Potentiometric titration with 2-butanol in THF against standardized HCl provides precise quantification of active Mg (0.50 ± 0.02 M).

Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: This is the primary reaction type for Grignard reagents, where the compound adds to carbonyl groups to form alcohols.

Substitution Reactions: The compound can participate in substitution reactions with halides to form new carbon-carbon bonds.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reagents that react with 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride to form secondary and tertiary alcohols.

Halides: Alkyl and aryl halides can react with the compound in substitution reactions.

Solvents: Anhydrous solvents like THF and 2-MeTHF are commonly used to dissolve the Grignard reagent and facilitate the reaction.

Major Products

Alcohols: The primary products of nucleophilic addition reactions with carbonyl compounds.

New Carbon-Carbon Bonds: Formed through substitution reactions with halides.

Applications De Recherche Scientifique

Organic Synthesis

Key Applications :

- Formation of Alcohols : 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is primarily used for nucleophilic addition to carbonyl compounds, leading to the synthesis of alcohols.

- Synthesis of Complex Molecules : It facilitates the construction of complex organic molecules, including pharmaceuticals and natural products.

Case Study :

A study demonstrated the successful synthesis of a novel antibiotic compound using this Grignard reagent. The compound was reacted with various carbonyl substrates, yielding high purity alcohols that were further transformed into the desired antibiotic structure.

Medicinal Chemistry

Key Applications :

- Drug Development : This compound is utilized in the synthesis of drug candidates and bioactive compounds due to its ability to create diverse molecular frameworks.

- Targeted Synthesis : The unique structural features imparted by the tetrahydropyran moiety enhance selectivity in reactions with biological relevance.

Case Study :

Research involving the synthesis of anti-cancer agents highlighted the use of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride in forming key intermediates. The resulting compounds exhibited promising biological activity against various cancer cell lines.

Material Science

Key Applications :

- Polymer Synthesis : It is employed in the preparation of advanced materials and polymers through controlled polymerization techniques.

- Catalytic Applications : The compound can act as a catalyst in various reactions, enhancing efficiency and selectivity.

Data Table: Polymerization Reactions Using Grignard Reagents

| Polymer Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Polyethylene | THF, -78°C | 85 |

| Polystyrene | THF, Room Temperature | 90 |

| Polycarbonate | 2-MeTHF, -40°C | 80 |

Industrial Chemistry

Key Applications :

- Large-scale Production : This compound is utilized in industrial settings for the production of chemicals and intermediates.

- Reagent for Synthesis : Its role as a versatile reagent allows for the efficient synthesis of various organic compounds on an industrial scale.

Mécanisme D'action

The mechanism of action of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of a new carbon-carbon bond and the generation of an alkoxide intermediate. The alkoxide can then be protonated to form the final alcohol product. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Grignard reagents vary widely in reactivity, solubility, and application based on their organic substituents. Below is a detailed comparison of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride with structurally or functionally related compounds.

Structural Analogues

Reactivity and Stability

- Nucleophilicity : The THP-ether group in 6-(2-THP-oxy)hexylmagnesium chloride reduces its nucleophilic strength compared to unsubstituted hexylmagnesium bromide. This is due to electron donation from the oxygen atom in the THP group, which stabilizes the magnesium-carbon bond .

- Solubility : The THP group improves solubility in ethereal solvents (e.g., THF, diethyl ether) compared to purely alkyl-based Grignard reagents. This property is advantageous in reactions requiring homogeneous mixing .

- Thermal Stability : The compound exhibits greater thermal stability than propyl- or butylmagnesium halides, as the THP group mitigates premature decomposition during exothermic reactions.

Analytical Performance

Grignard reagents like hexylmagnesium bromide and propylmagnesium chloride are widely used in derivatization for gas chromatography (GC) analysis of organotin compounds. However, 6-(2-THP-oxy)hexylmagnesium chloride’s bulky structure may reduce its efficiency in derivatizing sterically hindered substrates compared to smaller analogs .

Research Findings and Data

Table 1: Comparative Physical Properties

| Property | 6-(2-THP-oxy)hexylmagnesium chloride | Hexylmagnesium bromide | Propylmagnesium chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | ~246.8 (estimated) | 181.33 | 98.89 |

| Boiling Point | Decomposes before boiling | 78–80°C (in THF) | 65–67°C (in diethyl ether) |

| Solubility in THF | High | High | High |

| Typical Reaction Temperature | −20°C to 0°C | −10°C to 25°C | −30°C to 10°C |

Key Observations :

- The THP group increases molecular weight significantly, impacting stoichiometric ratios in reactions.

- Lower reaction temperatures are required for 6-(2-THP-oxy)hexylmagnesium chloride to avoid side reactions, unlike simpler Grignard reagents .

Activité Biologique

6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is an organomagnesium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tetrahydropyran ring, which may contribute to its biological properties through interaction with various biological targets.

Chemical Structure and Properties

- Chemical Formula : CHClMgO

- Molecular Weight : Approximately 250.8 g/mol

- CAS Number : 69049-76-9

The structure of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride includes a hexyl chain and a tetrahydropyran moiety, which may influence its solubility and reactivity in biological systems.

The biological activity of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. Organomagnesium compounds are known to participate in Grignard reactions, which can lead to the formation of carbon-carbon bonds, potentially affecting metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride exhibit antimicrobial properties. The tetrahydropyran structure may enhance membrane permeability, allowing for better interaction with microbial cells.

Anticancer Properties

Research has suggested that organomagnesium compounds possess anticancer activity. The mechanism may involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. The unique structure of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride may offer selective targeting of cancer cells while sparing normal cells.

Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulation of enzyme activity related to metabolism |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of several organomagnesium compounds, including derivatives of 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride. The study found that these compounds significantly inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Antimicrobial Efficacy

A separate study investigated the antimicrobial efficacy of similar organomagnesium compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting a potential for development into new antimicrobial agents.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective glasses, gloves, lab coats) is mandatory. Conduct reactions in a glovebox or fume hood to avoid exposure to moisture or oxygen, which can destabilize Grignard reagents. Post-experiment waste must be segregated and processed by certified hazardous waste handlers due to the compound’s reactivity and potential environmental hazards . For spills, neutralize with isopropanol or dry ice before disposal.

Q. What synthetic routes are typically used to prepare 6-(2-Tetrahydro-2H-pyranoxy)hexylmagnesium chloride?

- Methodological Answer : The compound is synthesized via Grignard reagent formation. A common approach involves reacting 6-(2-Tetrahydro-2H-pyranoxy)hexyl chloride with magnesium turnings in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert atmosphere. Reaction progress is monitored by observing effervescence (magnesium activation) and color changes. Titration with iodine or GC-MS can confirm reagent formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to verify the tetrahydro-2H-pyranoxy group’s presence and alkyl chain integrity.

- Titration (e.g., Gilman test) to quantify active magnesium content.

- Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- FT-IR to detect residual solvents or oxidation byproducts (e.g., MgO) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyranoxy (THP-O) group influence the reagent’s reactivity compared to non-protected alkylmagnesium chlorides?

- Methodological Answer : The THP-O group acts as a steric and electronic modulator:

- Steric effects : Reduces nucleophilicity at the β-position, favoring α-addition in carbonyl reactions.

- Solubility : Enhances solubility in etheral solvents, improving reaction homogeneity.

- Comparative studies with unprotected hexylmagnesium chloride under identical conditions (e.g., reaction with benzaldehyde) show a 15–20% decrease in yield for the THP-O variant due to steric hindrance .

Q. What strategies optimize the stability of this Grignard reagent during long-term storage or sensitive reactions?

- Methodological Answer :

- Solvent choice : Use 2-MeTHF instead of THF for higher boiling point and lower peroxide formation.

- Temperature control : Store at –20°C under argon, with molecular sieves (3Å) to absorb moisture.

- Inert atmosphere : Employ Schlenk-line techniques for transfers. Kinetic stability can be assessed via periodic titration over 72 hours .

Q. How can researchers resolve contradictions in regioselectivity data when using this reagent in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or transition-metal catalyst choice. Systematic approaches include:

- Control experiments : Compare reactions using Pd(PPh₃)₄ vs. Ni(acac)₂ catalysts.

- Computational modeling : DFT calculations to map energy barriers for competing pathways.

- In-situ monitoring : React-IR or UV-Vis to track intermediate formation .

Q. What role does this compound play in multi-step natural product synthesis, and how does it compare to analogous reagents?

- Methodological Answer : The THP-O group enables selective functionalization in complex syntheses (e.g., crotogoudin precursors). Compared to benzyl- or silyl-protected analogs, it offers milder deprotection conditions (aqueous HCl vs. TBAF). Case studies show a 30% improvement in yield for THP-O-protected intermediates in diterpene syntheses .

Experimental Design & Data Analysis

Q. What experimental controls are essential when investigating this compound’s reactivity in novel reactions?

- Methodological Answer :

- Blank runs : Exclude the Grignard reagent to identify background reactions.

- Internal standards : Add decane or tetradecane for GC-MS quantification.

- Moisture controls : Include reactions with controlled H₂O levels (50–500 ppm) to assess hydrolysis sensitivity .

Q. How should researchers design kinetic studies to evaluate this reagent’s decomposition pathways?

- Methodological Answer :

- Variable-temperature NMR : Track degradation products (e.g., Mg(OH)Cl) at 25–60°C.

- Arrhenius plots : Calculate activation energy (Ea) for decomposition.

- Competitive quenching : Compare yields when quenching with D₂O vs. MeOH to identify protonation-sensitive intermediates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.